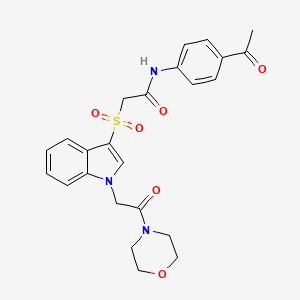
N-(4-acetylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C24H25N3O6S
Molecular Weight : 483.54 g/mol
Key Structural Features :
- Acetylphenyl moiety
- Morpholino group
- Indole derivative
- Sulfonamide group enhancing solubility and biological interactions
Research indicates that this compound interacts selectively with various biological targets, particularly proteins involved in cell signaling pathways related to apoptosis and inflammation . These interactions are crucial for its therapeutic efficacy.
Interaction Studies
The compound has shown the ability to bind to specific receptors, notably the sigma-1 receptor, which is implicated in neuroprotection and modulation of pain pathways. In vitro studies demonstrated that it exhibits high affinity for sigma receptors, suggesting potential applications in pain management and neuroprotection .
Anticancer Activity
This compound has been evaluated for its anticancer properties. The presence of the indole structure is significant as indole derivatives are known for their anticancer activities. Preliminary studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 5.0 | Induction of apoptosis |
| MCF7 | 4.5 | Cell cycle arrest |
| HT29 | 3.8 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound's sulfonamide group contributes to its anti-inflammatory properties. Studies have shown that it can reduce pro-inflammatory cytokine levels in vitro, indicating potential use in treating inflammatory diseases.
Case Studies
- Pain Management : A study involving animal models showed that administration of the compound resulted in significant pain relief comparable to standard analgesics, highlighting its potential as a therapeutic agent for chronic pain conditions .
- Neuroprotective Effects : Research on neurodegenerative disease models revealed that this compound could protect neuronal cells from apoptosis induced by toxic stimuli, suggesting its role as a neuroprotective agent .
Comparative Analysis with Analogous Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(4-Acetylphenyl)acetamide | Simpler structure without morpholino or indole | Lower biological activity |
| N-(3-Acetylphenyl)-N-[2-(morpholin... | Contains morpholine but different substitution pattern | Different activity profiles |
| 2-(4-Thiophen-2-ylsulfonylpiperazine | Incorporates thiophene | Distinct pharmacological properties |
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-17(28)18-6-8-19(9-7-18)25-23(29)16-34(31,32)22-14-27(21-5-3-2-4-20(21)22)15-24(30)26-10-12-33-13-11-26/h2-9,14H,10-13,15-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPICRLVNZDWHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














